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Compound of Interest

Compound Name: 2-Iodo-6-methoxyaniline

Cat. No.: B1600803 Get Quote

2-Iodo-6-methoxyaniline is a highly functionalized aromatic building block of significant

interest in medicinal chemistry and materials science. Its chemical architecture, featuring an

aniline moiety flanked by a methoxy group and an iodine atom at the ortho positions, provides

a unique and powerful platform for complex molecular construction. The interplay between

these three functional groups dictates its reactivity, making it an ideal substrate for a range of

transformations, most notably palladium-catalyzed cross-coupling reactions.

The electron-donating nature of both the amino (-NH₂) and methoxy (-OCH₃) groups activates

the aromatic ring, while their steric bulk influences the regioselectivity of reactions. The carbon-

iodine bond is the primary reactive site for cross-coupling, being susceptible to oxidative

addition by low-valent transition metals like palladium(0). This guide provides a comprehensive

overview of the synthesis, core reactivity, and synthetic applications of 2-iodo-6-
methoxyaniline, offering field-proven insights and detailed protocols for its effective utilization.

Physicochemical Properties & Safety Profile
A foundational understanding of a reagent's properties and hazards is critical for its safe and

effective use in a laboratory setting.
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Property Value Reference

CAS Number 354574-31-5 [1][2]

Molecular Formula C₇H₈INO [1][2][3]

Molecular Weight 249.05 g/mol [2]

Appearance Brown to black liquid [1][2]

Synonyms
2-Amino-3-iodoanisole, 6-Iodo-

o-anisidine
[2]

Safety and Handling: 2-Iodo-6-methoxyaniline is associated with specific hazards.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn at all times. All manipulations should be performed in a well-ventilated

fume hood.

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[1]

Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Synthesis of 2-Iodo-6-methoxyaniline
A practical and efficient method for the synthesis of 2-iodoanilines involves the transition-metal-

free decarboxylative iodination of the corresponding anthranilic acids.[4] This approach avoids

harsh conditions and offers good yields for substrates like 2-amino-6-methoxybenzoic acid.

Experimental Protocol: Decarboxylative Iodination
This protocol is adapted from a general procedure for the synthesis of 2-iodoanilines.[4]

To a suitable pressure vessel, add:

2-Amino-6-methoxybenzoic acid (1.0 mmol)

Iodine (I₂) (0.5 mmol)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.sigmaaldrich.com/JP/ja/product/bldpharmatechcoltd/bl3h95389e76
https://cymitquimica.com/products/54-OR43627/2-iodo-6-methoxyaniline/
https://www.sigmaaldrich.com/JP/ja/product/bldpharmatechcoltd/bl3h95389e76
https://cymitquimica.com/products/54-OR43627/2-iodo-6-methoxyaniline/
http://www.abacipharma.com/AB13104
https://cymitquimica.com/products/54-OR43627/2-iodo-6-methoxyaniline/
https://www.sigmaaldrich.com/JP/ja/product/bldpharmatechcoltd/bl3h95389e76
https://cymitquimica.com/products/54-OR43627/2-iodo-6-methoxyaniline/
https://cymitquimica.com/products/54-OR43627/2-iodo-6-methoxyaniline/
https://www.benchchem.com/product/b1600803?utm_src=pdf-body
https://www.sigmaaldrich.com/JP/ja/product/bldpharmatechcoltd/bl3h95389e76
https://www.sigmaaldrich.com/JP/ja/product/bldpharmatechcoltd/bl3h95389e76
https://www.benchchem.com/product/b1600803?utm_src=pdf-body
https://www.rsc.org/suppdata/d1/qo/d1qo00461a/d1qo00461a1.pdf
https://www.rsc.org/suppdata/d1/qo/d1qo00461a/d1qo00461a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potassium Iodide (KI) (0.6 mmol)

Acetonitrile (CH₃CN) (10 mL)

Purge the vessel: Pressurize with oxygen (O₂) to 10 bar, then vent. Repeat this cycle three

times.

Pressurize: Pressurize the vessel with O₂ to 10 bar.

Reaction: Stir the mixture at 160 °C for 2 hours.

Work-up: Cool the reactor to room temperature in a water bath. Concentrate the reaction

mixture under reduced pressure.

Purification: Purify the residue by column chromatography on silica gel (e.g., ethyl

acetate/petroleum ether, 1:10 v/v) to yield 2-iodo-6-methoxyaniline as an orange oil.[4]

Causality Insight: The use of O₂ as an oxidant is crucial for the in-situ formation of the

iodinating species from I₂ and KI. The high temperature facilitates the decarboxylation of the

anthranilic acid, which is the rate-determining step, followed by electrophilic iodination at the

now-vacant ortho position.

Core Reactivity: Palladium-Catalyzed Cross-
Coupling
The C(sp²)-I bond in 2-iodo-6-methoxyaniline is the linchpin of its reactivity, serving as an

excellent handle for palladium-catalyzed C-N, C-C, and C-O bond formations. These reactions

are foundational in modern organic synthesis.

Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for constructing aryl amines from aryl

halides.[5][6] For 2-iodo-6-methoxyaniline, this reaction allows for the introduction of a

second nitrogen substituent, leading to valuable ortho-phenylenediamine derivatives, which are

precursors to many heterocyclic compounds.
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Mechanism Insight: The reaction proceeds via a catalytic cycle involving the oxidative addition

of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a

base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N

coupled product and regenerate the Pd(0) catalyst.[7][8] The choice of ligand is critical;

sterically hindered, electron-rich phosphine ligands are often employed to facilitate the

reductive elimination step.[9]
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Buchwald-Hartwig
Amination

Setup: To an oven-dried Schlenk tube, add the Pd-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the

phosphine ligand (e.g., XPhos, 4 mol%).

Reagents: Add 2-iodo-6-methoxyaniline (1.0 equiv), the desired primary or secondary

amine (1.2 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5 equiv).

Solvent: Add anhydrous toluene or dioxane (approx. 0.1 M concentration).

Inert Atmosphere: Purge the tube with argon or nitrogen for 10-15 minutes.

Reaction: Heat the reaction mixture at 80-110 °C with vigorous stirring until TLC or LC-MS

analysis indicates complete consumption of the starting material.
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Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a

pad of Celite.

Purification: Concentrate the filtrate and purify the residue by column chromatography.

Parameter Typical Conditions Rationale

Catalyst Pd(OAc)₂, Pd₂(dba)₃
Precursors to the active Pd(0)

species.

Ligand XPhos, RuPhos, BrettPhos

Bulky, electron-rich ligands

facilitate oxidative addition and

reductive elimination.[7]

Base NaOtBu, K₃PO₄, Cs₂CO₃
Deprotonates the amine to

form the active nucleophile.

Solvent Toluene, Dioxane

Anhydrous, non-protic solvents

are required to prevent catalyst

deactivation.

Temperature 80-110 °C

Provides thermal energy to

overcome activation barriers in

the catalytic cycle.

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling reaction is an exceptionally reliable method for forming a bond

between an aryl halide and a terminal alkyne.[10][11] This reaction transforms 2-iodo-6-
methoxyaniline into 2-alkynyl-6-methoxyaniline derivatives, which are versatile intermediates

for synthesizing nitrogen heterocycles like carbazoles and indoles.[12][13]

Mechanism Insight: This reaction uniquely involves two interconnected catalytic cycles. The

palladium cycle mirrors other cross-coupling reactions (oxidative addition, reductive

elimination). The copper(I) co-catalyst activates the terminal alkyne by forming a copper

acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex.[10] Copper-free

versions have also been developed to prevent the common side reaction of alkyne

homocoupling (Glaser coupling).[14]
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Sonogashira Coupling Mechanism

Palladium Cycle

Copper Cycle
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Caption: Interconnected catalytic cycles in Sonogashira coupling.

Experimental Protocol: General Sonogashira Coupling
Setup: To a Schlenk tube under an argon atmosphere, add the palladium catalyst (e.g.,

PdCl₂(PPh₃)₂, 2 mol%) and the copper co-catalyst (e.g., CuI, 4 mol%).

Reagents: Add 2-iodo-6-methoxyaniline (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).

Solvent & Base: Add an anhydrous solvent like THF or DMF, followed by an amine base

(e.g., triethylamine or diisopropylamine, 2-3 equiv), which also acts as a solvent.
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Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the

reaction is complete by TLC/LC-MS analysis.

Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash

with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by

column chromatography.

Parameter Typical Conditions Rationale

Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄

Provides the active Pd(0)

species for the main catalytic

cycle.

Cu Co-catalyst CuI, CuBr

Activates the terminal alkyne

by forming a copper acetylide.

[10]

Base Et₃N, i-Pr₂NH
Acts as a proton scavenger

and often as a solvent.

Solvent THF, DMF, Toluene

Anhydrous conditions are

preferred to prevent side

reactions.

Temperature Room Temp. to 60 °C

The reaction is often facile and

can be run under mild

conditions.[10]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is arguably one of the most widely used C-C bond-forming

reactions, celebrated for its mild conditions, high functional group tolerance, and the

commercial availability and stability of its boronic acid reagents.[15] For 2-iodo-6-
methoxyaniline, this reaction enables the synthesis of substituted 2-amino-6-

methoxybiphenyls, key structures in pharmaceuticals and advanced materials.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://en.wikipedia.org/wiki/Sonogashira_coupling
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://www.semanticscholar.org/paper/Practical-and-efficient-Suzuki-Miyaura-of-with-by-Felpin/684955e4c1d31055d94b2204c5aeb64f90cd3bd9
https://www.benchchem.com/product/b1600803?utm_src=pdf-body
https://www.benchchem.com/product/b1600803?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism Insight: The catalytic cycle involves the oxidative addition of 2-iodo-6-
methoxyaniline to a Pd(0) complex, followed by transmetalation with an organoboron species

(activated by a base), and concludes with reductive elimination to form the biaryl product. The

base is critical as it facilitates the formation of a more nucleophilic "ate" complex from the

boronic acid, which accelerates the transmetalation step.

Starting Materials Reaction Conditions

2-Iodo-6-methoxyaniline

Suzuki-Miyaura
Coupling

Arylboronic Acid
(Ar'-B(OH)₂)

Pd(0) Catalyst
(e.g., Pd(PPh₃)₄)

Aqueous Base
(e.g., K₂CO₃, Na₂CO₃)

Solvent
(e.g., Toluene/H₂O)

Biaryl Product
(2-Amino-6-methoxy-biphenyl derivative)
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Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Suzuki-Miyaura
Coupling

Setup: In a flask, dissolve 2-iodo-6-methoxyaniline (1.0 equiv) and the arylboronic acid (1.2

equiv) in a suitable solvent system (e.g., a 4:1 mixture of toluene and water).

Base: Add an aqueous solution of a base such as K₂CO₃ or Na₂CO₃ (2.0-3.0 equiv).

Degas: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved

oxygen.

Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the degassed mixture.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1600803?utm_src=pdf-body
https://www.benchchem.com/product/b1600803?utm_src=pdf-body
https://www.benchchem.com/product/b1600803?utm_src=pdf-body-img
https://www.benchchem.com/product/b1600803?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction: Heat the reaction to 80-100 °C under an inert atmosphere and monitor by TLC or

LC-MS.

Work-up: After cooling, separate the organic layer. Extract the aqueous layer with an organic

solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over

anhydrous MgSO₄.

Purification: Concentrate the solvent and purify the crude product by flash chromatography

or recrystallization.

Application in Heterocycle Synthesis: The Path to
Carbazoles
Carbazoles are a privileged class of nitrogen-containing heterocycles found in numerous

natural products and pharmaceuticals.[16][17] 2-Iodo-6-methoxyaniline is an excellent

precursor for the regioselective synthesis of substituted carbazoles. A common strategy

involves a Sonogashira coupling followed by an intramolecular cyclization.[12][13]

2-Iodo-6-methoxyaniline

Alkynyl Aniline Intermediate

Sonogashira Coupling
(with terminal alkyne)

Substituted Carbazole

Intramolecular
Cyclization

(e.g., base-mediated)

Click to download full resolution via product page

Caption: Synthetic pathway from 2-iodo-6-methoxyaniline to carbazoles.
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This strategy offers precise control over the substitution pattern on the final carbazole ring

system, a critical factor in tuning the biological activity or material properties of the target

molecule.[12] The methoxy group can be retained or can serve as a handle for further

functionalization, such as demethylation to a hydroxyl group.

Conclusion
2-Iodo-6-methoxyaniline demonstrates a rich and versatile chemical reactivity profile,

dominated by its exceptional utility in palladium-catalyzed cross-coupling reactions. The

strategic placement of the amino, methoxy, and iodo groups provides a powerful synthetic

platform for the controlled and efficient construction of complex molecular architectures. Its role

as a precursor to biaryls, substituted anilines, and crucially, heterocyclic systems like

carbazoles, cements its status as an indispensable tool for professionals in drug development

and materials science. A thorough understanding of its reactivity, as outlined in this guide, is

key to unlocking its full synthetic potential.

References
Xu, P., Wang, F., Wei, T. Q., Yin, L., Wang, S. Y., & Ji, S. J. (2017). A practical route to 2-
iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic
acids. Organic Letters, 19(17), 4484–4487.
NSF Public Access Repository. (2021). Regioselective Synthesis of Substituted Carbazoles,
Bicarbazoles, and Clausine C.
BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 2-
Iodo-6-methoxyphenol with Terminal Alkynes.
Organic & Biomolecular Chemistry (RSC Publishing).
Wikipedia.
Organic Chemistry Portal. (2016). Indole-to-Carbazole Strategy for the Synthesis of
Substituted Carbazoles under Metal-Free Conditions.
Sigma-Aldrich. 2-Iodo-6-methoxyaniline.
CymitQuimica. 2-Iodo-6-methoxyaniline.
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
Ruíz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
Tanimori, S., Kirihata, M., & Nakayama, M. (2004). Synthesis of carbazoles via an
intramolecular cyclization of 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines and their related
molecules. The Journal of Organic Chemistry, 69(6), 2106–2110.
Chemistry LibreTexts. (2023).
Wikipedia. Sonogashira coupling.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://par.nsf.gov/servlets/purl/10337247
https://www.benchchem.com/product/b1600803?utm_src=pdf-body
https://www.benchchem.com/product/b1600803?utm_src=pdf-body
https://www.benchchem.com/product/b1600803?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AbacipharmTech. 2-Iodo-6-methoxyaniline.
YouTube. (2021).
Organic Chemistry Portal. Sonogashira Coupling.
Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-
Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.
Felpin, F. X., & Landais, Y. (2005). Practical and efficient Suzuki-Miyaura cross-coupling of 2-
iodocycloenones with arylboronic acids catalyzed by recyclable Pd(0)/C. The Journal of
Organic Chemistry, 70(23), 9471–9475.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. sigmaaldrich.com [sigmaaldrich.com]

2. 2-Iodo-6-methoxyaniline | CymitQuimica [cymitquimica.com]

3. 2-Iodo-6-methoxyaniline - AbacipharmTech-Global Chemical supplier [abacipharma.com]

4. rsc.org [rsc.org]

5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

7. chem.libretexts.org [chem.libretexts.org]

8. m.youtube.com [m.youtube.com]

9. research.rug.nl [research.rug.nl]

10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

11. Sonogashira Coupling [organic-chemistry.org]

12. par.nsf.gov [par.nsf.gov]

13. Synthesis of carbazoles via an intramolecular cyclization of 2-(6-substituted 3(Z)-hexen-
1,5-diynyl)anilines and their related molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

14. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-,
Amine-, and Solvent-Free Conditions [organic-chemistry.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1600803?utm_src=pdf-body
https://www.benchchem.com/product/b1600803?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/JP/ja/product/bldpharmatechcoltd/bl3h95389e76
https://cymitquimica.com/products/54-OR43627/2-iodo-6-methoxyaniline/
http://www.abacipharma.com/AB13104
https://www.rsc.org/suppdata/d1/qo/d1qo00461a/d1qo00461a1.pdf
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Buchwald-Hartwig_Amination
https://m.youtube.com/watch?v=kvKgDQHIIAs
https://research.rug.nl/files/118184800/Dorel_et_al_2019_Angewandte_Chemie_International_Edition.pdf
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
https://par.nsf.gov/servlets/purl/10337247
https://pubmed.ncbi.nlm.nih.gov/15058959/
https://pubmed.ncbi.nlm.nih.gov/15058959/
https://www.organic-chemistry.org/abstracts/lit1/094.shtm
https://www.organic-chemistry.org/abstracts/lit1/094.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. Practical and efficient Suzuki-Miyaura cross-coupling of 2-iodocycloenones with
arylboronic acids catalyzed by recyclable Pd(0)/C. | Semantic Scholar [semanticscholar.org]

16. Recent advances in the synthesis of carbazoles from indoles - Organic & Biomolecular
Chemistry (RSC Publishing) [pubs.rsc.org]

17. Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-
Free Conditions [organic-chemistry.org]

To cite this document: BenchChem. [Introduction: A Versatile Scaffold in Modern Synthesis].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1600803#chemical-reactivity-profile-of-2-iodo-6-
methoxyaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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